N-(4-methoxybenzyl)-3-methylaniline is an organic compound belonging to the class of substituted anilines. This compound features a methoxy group and a 3-methyl substituent on the aniline ring, which significantly influences its chemical properties and potential applications. The molecular formula of N-(4-methoxybenzyl)-3-methylaniline is C_{11}H_{15}N, and it exhibits various biological and chemical activities, making it of interest in both academic research and industrial applications.
N-(4-methoxybenzyl)-3-methylaniline can be synthesized through various organic reactions involving starting materials such as 4-methoxybenzyl chloride and 3-methylaniline. It is classified as an aromatic amine due to the presence of an amino group attached to a benzene ring. This classification is essential for understanding its reactivity and interaction with other chemical species.
The synthesis of N-(4-methoxybenzyl)-3-methylaniline can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes:
The molecular structure of N-(4-methoxybenzyl)-3-methylaniline consists of a benzene ring substituted with a methoxy group at the para position and a methyl group at the meta position relative to the amino group. The structural formula can be represented as follows:
N-(4-methoxybenzyl)-3-methylaniline can participate in various chemical reactions due to its functional groups:
The mechanism by which N-(4-methoxybenzyl)-3-methylaniline exerts its effects can vary depending on its application:
N-(4-methoxybenzyl)-3-methylaniline has several scientific uses:
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC [3] Not explicitly provided in sources, derivable from structure. Table 1: Core Identification Data for N-(4-Methoxybenzyl)-3-methylaniline
| Property | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 141606-35-1 | [3] [4] [7] |
| Molecular Formula | C₁₅H₁₇NO | [1] [2] [4] |
| Molecular Weight | 227.30 / 227.31 g/mol | [2] [3] [4] |
| MDL Number | MFCD02040666 | [3] |
| Synonym | N-(p-methoxybenzyl)-3-methylaniline | [4] |
Table 2: Key Roles and Applications of N-(4-Methoxybenzyl)-3-methylaniline
| Domain | Role/Application | Significance/Example | Source |
|---|---|---|---|
| Medicinal Chemistry | Intermediate for bioactive amides | Synthesis of N-(4-Methoxybenzyl)fatty acid amides with antimicrobial activity | [5] |
| Modulator of physicochemical properties | ↑ Lipophilicity (LogP ~3.7); Weak H-bond acceptor; Metabolic stability influence | [4] [6] | |
| Material Science | Potential monomer/precursor for functional polymers | Polyaniline derivatives, Liquid crystals, MOF linkers | [4] |
| Source of electronic modification | Methoxy group tunes electron density distribution in materials | [4] [6] |
Table 3: Biological Significance of the Methoxybenzyl Moiety (Based on Related Drugs/Studies)
| Property/Effect | Impact on Bioactivity | Relevance to N-(4-Methoxybenzyl)-3-methylaniline Derivatives | Source |
|---|---|---|---|
| Increased Lipophilicity | Enhanced passive cellular permeability; Altered ADME properties | Improved uptake of derived antimicrobial FA-amides | [5] [6] |
| Metabolic Stability | Can block certain oxidative metabolic pathways (compared to -OH) | Potential for longer half-life in derived compounds | [6] |
| Steric/Conformational Role | Modulates spatial orientation; Can fill hydrophobic pockets | Influences binding affinity to biological targets (e.g., DNA) | [5] [6] |
| Weak H-bond Acceptor | Potential for specific interactions with amino acid residues in target proteins | Contributes to target binding mechanism | [6] |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: